molecular formula C13H15NO7 B176736 [(2R,3R,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate CAS No. 120085-63-4

[(2R,3R,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate

Cat. No.: B176736
CAS No.: 120085-63-4
M. Wt: 297.26 g/mol
InChI Key: OPOUWJFXZRRHOV-UPJWGTAASA-N
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Description

[(2R,3R,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including multiple acetoxy groups and a cyano group, which contribute to its reactivity and functionality.

Scientific Research Applications

[(2R,3R,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyran Ring: The initial step involves the cyclization of a suitable precursor to form the pyran ring. This can be achieved through an intramolecular aldol condensation reaction.

    Introduction of Acetoxy Groups: The hydroxyl groups on the pyran ring are then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Addition of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, often using a cyanide source like sodium cyanide.

    Final Acetylation: The final step involves the acetylation of the remaining hydroxyl group to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine group.

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.

Mechanism of Action

The mechanism of action of [(2R,3R,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate involves its interaction with molecular targets such as enzymes or receptors. The acetoxy groups may facilitate binding to active sites, while the cyano group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [(2R,3R,4R)-3,4-dihydroxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate: Lacks the acetoxy groups, which may result in different reactivity and biological activity.

    [(2R,3R,4R)-3,4-diacetyloxy-6-amino-3,4-dihydro-2H-pyran-2-yl]methyl acetate: Contains an amino group instead of a cyano group, potentially altering its chemical properties and applications.

Uniqueness

[(2R,3R,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate is unique due to its combination of acetoxy and cyano groups, which confer distinct reactivity and functionality. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

[(2R,3R,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO7/c1-7(15)18-6-12-13(20-9(3)17)11(19-8(2)16)4-10(5-14)21-12/h4,11-13H,6H2,1-3H3/t11-,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOUWJFXZRRHOV-JHJVBQTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C=C(O1)C#N)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H](C=C(O1)C#N)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370473
Record name ZINC04204376
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120085-63-4
Record name ZINC04204376
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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